ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
CAS No.: 896680-23-2
Cat. No.: VC4422890
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 420.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896680-23-2 |
|---|---|
| Molecular Formula | C21H25ClN2O3S |
| Molecular Weight | 420.95 |
| IUPAC Name | ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C21H25ClN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25) |
| Standard InChI Key | TXNVOMSTJXDBFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Cl |
Introduction
Ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class. This compound features a thieno[2,3-c]pyridine core, which is a fused ring system consisting of a thiophene and a pyridine ring. The presence of a 2-chlorobenzamido group attached to the thienopyridine core adds to its structural complexity and potential biological activity.
Synthesis
The synthesis of ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate likely involves a multi-step process starting from simpler thienopyridine derivatives. The general approach might include:
-
Formation of the Thienopyridine Core: This involves the synthesis of the thieno[2,3-c]pyridine ring system, which can be achieved through various methods such as cyclization reactions.
-
Introduction of the 2-Chlorobenzamido Group: This step would involve the reaction of the thienopyridine core with 2-chlorobenzoyl chloride or a similar reagent.
-
Esterification: The introduction of the ethyl ester group at the 3-position can be achieved through esterification reactions.
Biological Activity
While specific biological activity data for ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not available, compounds in the thienopyridine class have shown potential in various therapeutic areas. These include antimicrobial, anticancer, and anti-inflammatory activities, depending on the specific substituents and structural modifications.
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial Activity | Thienopyridines have been explored for their antimicrobial properties |
| Anticancer Activity | Some derivatives have shown promise in inhibiting cancer cell growth |
| Anti-inflammatory Activity | Certain thienopyridines may exhibit anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume